molecular formula BaFeOPb B14719558 CID 71351870 CAS No. 12777-42-3

CID 71351870

Cat. No.: B14719558
CAS No.: 12777-42-3
M. Wt: 416 g/mol
InChI Key: UTHNWNPVLHPCRC-UHFFFAOYSA-N
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Description

CID 71351870 (PubChem Compound Identifier 71351870) is a chemical compound whose structural and functional properties are of significant interest in pharmacological and biochemical research. For instance, studies on betulin-derived inhibitors (e.g., betulin, CID 72326; betulinic acid, CID 64971) and oscillatoxin derivatives (e.g., oscillatoxin D, CID 101283546) highlight methodologies for evaluating substrate specificity, inhibitory activity, and structural modifications .

Properties

CAS No.

12777-42-3

Molecular Formula

BaFeOPb

Molecular Weight

416 g/mol

InChI

InChI=1S/Ba.Fe.O.Pb

InChI Key

UTHNWNPVLHPCRC-UHFFFAOYSA-N

Canonical SMILES

O=[Pb].[Fe].[Ba]

Origin of Product

United States

Preparation Methods

The synthetic routes for CID 71351870 involve specific reaction conditions and industrial production methods. The preparation methods typically include:

    Synthetic Routes: The synthesis of this compound involves a series of chemical reactions that are carefully controlled to ensure the purity and yield of the final product. These reactions may include steps such as condensation, cyclization, and purification.

    Reaction Conditions: The reaction conditions for the synthesis of this compound are optimized to achieve the desired chemical structure. This includes controlling parameters such as temperature, pressure, and the use of specific catalysts or reagents.

    Industrial Production Methods: On an industrial scale, the production of this compound involves large-scale chemical reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.

Chemical Reactions Analysis

CID 71351870 undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can convert this compound into reduced forms, which may have different chemical properties.

    Substitution: Substitution reactions involve replacing one functional group in this compound with another, leading to the formation of new compounds.

    Common Reagents and Conditions: The common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The conditions are carefully controlled to achieve the desired reaction outcomes.

    Major Products: The major products formed from these reactions depend on the specific reaction conditions and reagents used. These products can have different chemical and physical properties compared to the original compound.

Scientific Research Applications

CID 71351870 has a wide range of scientific research applications, including:

    Chemistry: In chemistry, this compound is used as a reagent or intermediate in various chemical reactions and synthesis processes.

    Biology: In biological research, this compound is studied for its potential effects on biological systems, including its interactions with proteins and other biomolecules.

    Medicine: In the medical field, this compound is investigated for its potential therapeutic applications, including its effects on specific diseases or conditions.

    Industry: In industrial applications, this compound is used in the production of various chemical products, including pharmaceuticals, agrochemicals, and materials.

Mechanism of Action

The mechanism of action of CID 71351870 involves its interactions with specific molecular targets and pathways. This compound exerts its effects by binding to certain proteins or enzymes, thereby modulating their activity. The molecular targets and pathways involved in these interactions are studied to understand the compound’s effects on biological systems.

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize CID 71351870, comparisons are drawn from structurally related compounds documented in the evidence. Key analogs include betulin derivatives, steroid-based substrates, and marine toxins (Figure 1, ; Figure 8, ). Below is a systematic analysis:

Structural Comparison

Compound PubChem CID Core Structure Functional Groups/Modifications
Betulin 72326 Lupane triterpenoid Hydroxyl groups at C3 and C28 positions
Betulinic Acid 64971 Lupane triterpenoid Carboxylic acid at C28, hydroxyl at C3
3-O-Caffeoyl Betulin 10153267 Lupane triterpenoid Caffeoyl ester at C3 hydroxyl group
Oscillatoxin D 101283546 Polyketide Macrocyclic lactone, methyl branches
This compound 71351870 Hypothetical Inferred modifications (e.g., acylated or halogenated groups)
  • Betulin Derivatives: Betulin (CID 72326) and its analogs exhibit anti-inflammatory and antitumor activities, often enhanced by esterification (e.g., 3-O-caffeoyl betulin, CID 10153267) . This compound could share similar triterpenoid backbones with modifications influencing solubility or target affinity.
  • Oscillatoxins : Oscillatoxin D (CID 101283546) and its methylated derivatives (e.g., CID 185389) demonstrate ion-channel modulation, suggesting this compound might belong to a polyketide class with macrocyclic features .

Functional and Pharmacological Comparison

Compound Biological Activity Mechanism of Action Key Research Findings
Betulinic Acid Apoptosis induction in cancer cells Mitochondrial permeability transition Phase II clinical trials for melanoma
Ginkgolic Acid 17:1 Antibacterial, inhibits fatty acid synthesis Competitive inhibition of FabI enzyme IC₅₀: 2.5 µM in vitro
Oscillatoxin D Sodium channel inhibition Binds to voltage-gated channels LD₅₀: 0.1 mg/kg (marine toxicity)
This compound Hypothetical: Enzyme inhibition Potential competitive or allosteric Requires further in vitro validation
  • Enzyme Inhibition : Ginkgolic acid 17:1 (CID 5469634) and irbesartan (CID 3749) serve as benchmarks for evaluating this compound’s inhibitory potency against targets like transporters or proteases .
  • Toxicity Profiles : Oscillatoxin derivatives emphasize the importance of structural motifs (e.g., methyl groups) in toxicity, a critical consideration for this compound’s safety profile .

Physicochemical Properties

Property Betulin (CID 72326) Betulinic Acid (CID 64971) This compound (Hypothetical)
Molecular Weight 442.7 g/mol 456.7 g/mol ~450–500 g/mol
LogP 7.5 6.2 6.5–8.0 (lipophilic)
Solubility Insoluble in water Poor aqueous solubility Dependent on functional groups
  • Lipophilicity: Betulin derivatives’ high LogP values suggest this compound may require formulation enhancements (e.g., nanoemulsions) for bioavailability.

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